molecular formula C27H27N3O5 B11124977 N-(2-ethoxyphenyl)-2-{1-[(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(2-ethoxyphenyl)-2-{1-[(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11124977
M. Wt: 473.5 g/mol
InChI Key: YECJHNNDWNLJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ETHOXYPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE is a complex organic compound with a unique structure that includes an ethoxyphenyl group, a methoxyphenoxy group, and a tetrahydroquinoxalinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the Tetrahydroquinoxalinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydroquinoxalinone structure.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a substitution reaction where an ethoxy group is introduced to the phenyl ring.

    Attachment of the Methoxyphenoxy Group: This step involves the acylation of the tetrahydroquinoxalinone core with a methoxyphenoxyacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and pharmacology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2-ETHOXYPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE include:

  • N-(4-ETHOXYPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-(2-METHYLPHENOXY)ACETAMIDE
  • 2-(2-METHOXY-4-METHYLPHENOXY)-N-(4-PHENOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of N-(2-ETHOXYPHENYL)-2-{1-[2-(4-METHYLPHENOXY)ACETYL]-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL}ACETAMIDE lies in its specific combination of functional groups and the tetrahydroquinoxalinone core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-[2-(4-methylphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C27H27N3O5/c1-3-34-24-11-7-5-9-21(24)28-25(31)16-23-27(33)29-20-8-4-6-10-22(20)30(23)26(32)17-35-19-14-12-18(2)13-15-19/h4-15,23H,3,16-17H2,1-2H3,(H,28,31)(H,29,33)

InChI Key

YECJHNNDWNLJES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.